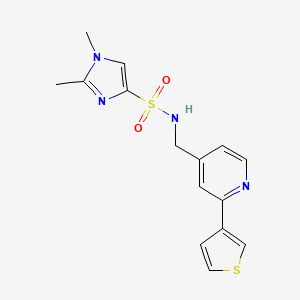![molecular formula C12H10ClNO3 B2709341 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone CAS No. 1164520-93-7](/img/structure/B2709341.png)
5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H10ClNO3. The molecular weight of this compound is 251.67.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.67. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
Biradical Mechanisms in Diels-Alder Reactions : Studies have explored the reactivity of furanones in Diels-Alder reactions, highlighting a biradical mechanism that involves the exocyclic double bond of furanones like 5-methylene-2(5H)-furanones. This process is crucial for synthesizing cycloadducts with potential in developing new chemical entities (Branchadell et al., 1997).
Rearrangement and Ring Expansion : The reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)2 demonstrates the potential for rearrangement and ring expansion, leading to the formation of 5-acetoxy-2(5H)-furanones. This highlights a novel pathway for synthesizing furanone derivatives, indicating the versatility of furanones in organic synthesis (Ohno et al., 1999).
Flavor Chemistry and Food Science
Key Flavor Compounds : Furanones such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) are pivotal in flavor chemistry, contributing significantly to the aroma profile of many fruits. They are synthesized through enzymatic pathways and the Maillard reaction, demonstrating the chemical diversity and importance of furanones in food science (Schwab, 2013).
Biological Functions and Applications : The role of furanones in the natural environment and their biological functions, such as pheromone activity and their impact on food aroma, underlines their significance beyond mere chemical entities. They have been studied for their potential in influencing food preference and safety, indicating a broad spectrum of applications in biotechnology and the food industry (Slaughter, 1999).
Biological and Environmental Impact
- Genotoxic Activity of Chlorohydroxyfuranones : The study of chlorohydroxyfuranones, by-products of water disinfection processes, shows significant genotoxic effects. This research sheds light on the potential health risks associated with furanone derivatives, emphasizing the need for understanding their biological impacts (Le Curieux et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-4-methoxyfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-12(15)17-11(10)7-14-9-4-2-8(13)3-5-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTNUEPSHFRLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)
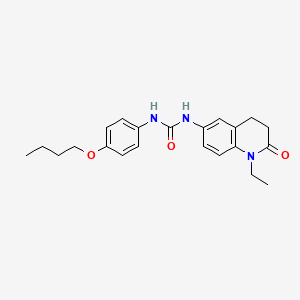

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
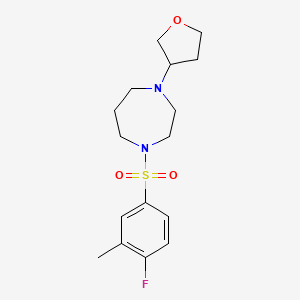
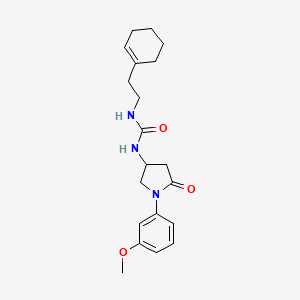


![N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2709274.png)

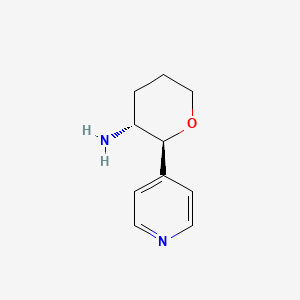
![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
